Home > Products > Screening Compounds P7111 > 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide
1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide - 1153972-20-3

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide

Catalog Number: EVT-1660995
CAS Number: 1153972-20-3
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP)

    Compound Description: PAPP is a selective serotonin 5-HT1A receptor agonist. [] It displays high affinity for serotonin receptors in rat brains, particularly the 5-HT1A subtype. [] Research has investigated PAPP's potential as a lead compound for developing novel insecticides targeting the serotonin receptors of parasitic nematodes like Haemonchus contortus. []

    Compound Description: IPAPP (4) and Azido-IPAPP (5) are iodinated analogs of PAPP. [] These compounds were synthesized and radiolabeled with Iodine-125 to explore their potential as imaging agents for serotonin receptors in the brain. [] In vitro studies using rat brain tissue demonstrated high specific binding affinity for both compounds, with Ki values of 20 nM and 17.5 nM, respectively, against [3H]-5-HT. [] Despite promising in vitro results, in vivo biodistribution studies in rats indicated that Azido-IPAPP, while able to cross the blood-brain barrier, exhibited a diffuse brain uptake pattern, suggesting a significant degree of non-specific binding. [] These findings suggest IPAPP and Azido-IPAPP may not be suitable for imaging serotonin receptors in the brain. []

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4)

    Compound Description: D2AAK4 is a multi-target ligand that interacts with various aminergic G protein-coupled receptors (GPCRs). [] Identified through structure-based virtual screening, D2AAK4 exhibits an atypical antipsychotic profile with minimal affinity for non-target receptors. [] This compound interacts with aminergic GPCRs by forming an electrostatic interaction between its protonatable nitrogen atom and the conserved Asp 3.32 residue of the receptors. [] At a dose of 100 mg/kg, D2AAK4 effectively reduces amphetamine-induced hyperactivity, a key indicator of antipsychotic activity. [] Furthermore, it enhances memory consolidation in passive avoidance tests and displays anxiogenic effects in elevated plus maze tests. [] Future research will focus on optimizing D2AAK4's multi-target profile to develop analogs with improved anxiolytic activity. []

1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide Derivatives

    Compound Description: This group of compounds represents a novel class of antihypertensive agents. [, ] These molecules function by inhibiting T-type Ca2+ channels, ultimately leading to a reduction in blood pressure. [] One notable derivative, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f), demonstrated significant blood pressure-lowering effects in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers. [] The absolute configuration of the benzylic position in these derivatives is opposite to that of mibefradil, a previously marketed T-type Ca2+ channel blocker. []

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]piperidine N1-oxide (Sch-350634)

    Compound Description: Sch-350634 (1) represents a potent piperazine-based CCR5 antagonist developed as an HIV-1 inhibitor. [] It effectively inhibits HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs) by targeting the CCR5 co-receptor. [] Notably, Sch-350634 demonstrates excellent oral bioavailability in preclinical models including rats, dogs, and monkeys. [] The development of Sch-350634 stemmed from truncating the structure of a piperidino-2(S)-methyl piperazine lead compound (2), initially identified as a muscarinic antagonist, to enhance selectivity for CCR5 over muscarinic receptors. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

    Compound Description: Compound 7n acts as a potent and orally bioavailable glycine transporter 1 (GlyT1) inhibitor. [] It was developed as a structurally diverse backup to the previously identified GlyT1 inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (5, TP0439150). [] Compound 7n exhibits a favorable pharmacokinetic profile and effectively elevates cerebrospinal fluid (CSF) glycine levels in rats. [] It was designed using central nervous system multiparameter optimization (CNS MPO) guidelines to enhance drug-likeness and address potential limitations of earlier compounds. []

Overview

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide is a chemical compound with significant relevance in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring and an amide functional group, making it a versatile building block in the synthesis of various biologically active molecules. Its potential applications span from drug development to chemical synthesis.

Source

The compound is typically synthesized from commercially available starting materials, including 4-aminophenylethylamine and piperidine-4-carboxylic acid. The synthesis often involves coupling reagents to facilitate the formation of the amide bond, followed by purification techniques to isolate the desired product.

Classification

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide falls under the category of piperidine derivatives. Piperidine compounds are known for their diverse biological activities, including analgesic and anti-inflammatory properties. This specific compound is being investigated for its interactions with opiate receptors in the central nervous system, indicating its potential therapeutic applications in pain management.

Synthesis Analysis

Methods

The synthesis of 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide typically involves several key steps:

  1. Starting Materials: The process begins with 4-aminophenylethylamine and piperidine-4-carboxylic acid.
  2. Reaction Conditions: The reaction is conducted under controlled conditions using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to promote the formation of the amide bond.
  3. Purification: After the reaction, the crude product undergoes purification via recrystallization or column chromatography to achieve high purity yields.

Technical Details

The optimization of reaction conditions, including temperature and solvent choice, is crucial for maximizing yield and purity. Industrial methods may adapt these laboratory procedures for large-scale production, focusing on cost-effectiveness while maintaining high yields.

Molecular Structure Analysis

Data

  • Molecular Formula: C13H18N2O
  • Molecular Weight: 218.30 g/mol
  • CAS Number: 1153972-20-3

This structure features a piperidine ring connected to a phenyl group through an ethyl chain, with a carboxamide functional group contributing to its chemical reactivity and biological activity.

Chemical Reactions Analysis

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide participates in various chemical reactions:

Reactions

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to oxidized derivatives.
  • Reduction: Reduction reactions can occur with sodium borohydride or lithium aluminum hydride, affecting functional groups within the molecule.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on reaction conditions and reagents used.

Technical Details

The outcomes of these reactions depend on specific conditions such as temperature, solvent, and concentration of reactants. Proper control over these parameters is essential for achieving desired products.

Mechanism of Action

Process

The primary mechanism of action for 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide involves its interaction with opiate receptors in the central nervous system.

Data

  • Target: Opiate receptors (mu, delta, kappa)
  • Mode of Action: The compound stimulates G-protein coupled receptor pathways by promoting the exchange of guanosine triphosphate (GTP) for guanosine diphosphate (GDP), leading to downstream effects on pain perception.

Result of Action

This interaction results in analgesic effects by modulating neurotransmitter release involved in pain signaling pathways within the central nervous system.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of amides; can participate in hydrolysis and other nucleophilic reactions.

Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are often employed to confirm identity and purity.

Applications

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide has several scientific applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activities, particularly as a ligand for various biological targets.
  • Medicine: Research is ongoing into its therapeutic applications, particularly in pain management and drug development.
  • Industry: Utilized in producing specialty chemicals and materials relevant to pharmaceuticals and biotechnology.
Structural Analysis and Molecular Design

Core Scaffold Identification: Piperidine-4-carboxamide Derivatives in Medicinal Chemistry

The piperidine-4-carboxamide scaffold represents a privileged structural motif in medicinal chemistry due to its conformational adaptability, hydrogen-bonding capacity, and ease of functionalization. This scaffold serves as a versatile molecular platform for designing ligands targeting diverse receptor families, including G protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. The carboxamide group (-CONH-) at position 4 provides critical hydrogen-bonding functionality, while the piperidine nitrogen offers a site for introducing diverse substituents to modulate receptor affinity and selectivity. The chair conformation of the piperidine ring enables optimal spatial positioning of pharmacophoric elements toward complementary receptor binding pockets [4] [7].

Systematic structure-activity relationship (SAR) studies have demonstrated that substitution patterns on both the carboxamide nitrogen and piperidine nitrogen profoundly influence biological activity. In sigma-1 receptor ligands, derivatives featuring N-(4-chlorobenzyl)piperidine-4-carboxamide exhibited Ki values in the low nanomolar range (e.g., compound 2k: Kiσ₁ = 3.7 nM) with exceptional selectivity over sigma-2 receptors (selectivity ratio = 351). This high affinity stems from optimal hydrophobic filling of a receptor subpocket by the chlorobenzyl moiety while maintaining the hydrogen-bonding interaction of the carboxamide carbonyl [4]. Similarly, piperidine-4-carboxamides serve as chemokine receptor antagonists; molecular modeling studies on CCR5 inhibitors revealed that the carboxamide linker adopts specific rotameric states to bridge essential pharmacophoric elements required for receptor blockade, achieving IC₅₀ values comparable to maraviroc (e.g., compounds 16g and 16i: IC₅₀ ≈ 25.5 nM) [10]. The scaffold's protonatable nitrogen enables ionic interactions with aspartate residues in transmembrane domains, a feature exploited in numerous CNS-targeted therapeutics.

Table 1: Pharmacological Profiles of Piperidine-4-Carboxamide Derivatives Targeting Different Receptors

Target ReceptorRepresentative DerivativeKey Structural FeaturesAffinity/PotencySelectivity
Sigma-1N-(4-chlorobenzyl)-N-(tetrahydroquinolinyl)piperidine-4-carboxamide (2k)4-Chlorobenzyl on piperidine N; Tetrahydroquinoline on carboxamide NKiσ₁ = 3.7 nMKiσ₂/Kiσ₁ = 351
CCR5Piperidine-4-carboxamide with 3,5-dimethylisoxazole and cyclooctyl groups (16g)Optimized 'Y-shape' pharmacophoreIC₅₀ = 25.73 nM (calcium mobilization)Not reported
CCR5Piperidine-4-carboxamide with dimethylpyrazole and adamantyl groups (16i)Optimized 'Y-shape' pharmacophoreIC₅₀ = 25.53 nM (calcium mobilization)Not reported

Role of the 4-Aminophenethyl Substituent in Pharmacophore Development

The 4-aminophenethyl substituent attached to the piperidine nitrogen in 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide constitutes a critical pharmacophoric element that confers unique molecular recognition properties. This moiety features a flexible ethyl linker that positions the 4-aminophenyl ring for specific interactions with receptor subdomains. Density Functional Theory (DFT) analyses of analogous aminophenyl-containing compounds reveal that the amino group (-NH₂) exhibits significant electron-donating character, reducing aromatic ring electron density and enhancing π-system nucleophilicity. This electronic profile facilitates charge-transfer interactions with electron-deficient receptor regions and allows for hydrogen-bond donation via the amino group [3]. The phenethyl spacer provides optimal length for accessing allosteric binding pockets, as evidenced by crystallographic studies of CB1 modulators where similar linkers penetrate the membrane-embedded receptor interface [5].

Comparative molecular modeling indicates that the protonatable nitrogen of the piperidine ring and the 4-aminophenyl group create a dipolar configuration that complements electrostatic potentials in allosteric sites of Class A GPCRs. The 4-amino group's hydrogen-bonding capability enables interactions with serine, threonine, or histidine residues in extracellular loops or transmembrane helix extremities—regions implicated in cannabinoid receptor allosteric modulation. Additionally, the aromatic ring engages in T-shaped π-π stacking or edge-to-face interactions with conserved phenylalanine, tyrosine, or tryptophan residues, as observed in computational docking studies of analogous compounds binding to CB1 [8]. Substituent modifications on the phenyl ring profoundly impact binding; electron-donating groups (e.g., -NH₂) enhance affinity for cannabinoid receptors compared to electron-withdrawing groups (e.g., -NO₂), likely due to enhanced complementary charge distribution within the predominantly hydrophobic allosteric binding crevices.

Table 2: Conformational and Electronic Properties of Piperidine Nitrogen Substituents

Substituent TypeBond Length (C-N, Å)Dihedral Angle (°)Electronic EffectsReceptor Interaction Potential
4-Aminophenethyl~1.45 (theoretical)N-piperidine-C-C (111-115°)Strong electron-donating (+R effect)H-bond donation/acceptance; π-stacking
Benzyl (unsubstituted)1.47 (experimental)N-piperidine-C-C (108-112°)Moderate electron-donatingHydrophobic interactions; weak π-stacking
4-Chlorobenzyl1.46 (experimental)N-piperidine-C-C (107-110°)Electron-withdrawing (-I effect)Hydrophobic/halogen bonding interactions
Aliphatic (e.g., cyclohexylmethyl)~1.49 (theoretical)VariableNegligible resonance effectsExclusive hydrophobic contacts

Comparative Analysis with Structurally Analogous CB1 Allosteric Modulators

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide shares significant structural homology with established CB1 allosteric modulators, particularly the prototypical negative allosteric modulator (NAM) ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide). Both compounds feature a phenethyl-piperidine/pharmacophore element connected via an amide bond to an aromatic system. However, while ORG27569 incorporates an indole-2-carboxamide linked to 4-piperidin-1-yl-phenethyl, the target compound possesses a simpler piperidine-4-carboxamide scaffold directly tethered to 4-aminophenethyl. This structural simplification may reduce molecular complexity while preserving key interactions within the CB1 allosteric binding pocket [2] [5].

Crystallographic evidence reveals that ORG27569 binds CB1 within a membrane-embedded crevice formed by transmembrane helices 1, 2, 3, 6, and 7—a site topographically distinct from the orthosteric pocket. This binding location overlaps with a conserved cholesterol interaction site in GPCRs. The compound stabilizes an intermediate receptor conformation where the orthosteric agonist CP55940 remains bound but unable to fully activate G-protein coupling due to disruption of the conserved "toggle switch" residue Trp356⁶·⁵³. Molecular dynamics simulations suggest that the 4-substituted phenyl ring of ORG27569 engages in π-stacking with Phe238³·³⁶, while its piperidine nitrogen forms a salt bridge with Asp236³·³² [5]. Similarly, the target compound's 4-aminophenethyl moiety may position its aromatic ring for comparable hydrophobic contacts, with the amino group potentially forming an additional hydrogen bond with Thr197 or Ser203 in extracellular loop 2.

PSNCBAM-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea), another prominent CB1 NAM, employs a different pharmacophore strategy with a biphenylurea core rather than a piperidine-carboxamide system. Despite this chemical divergence, both ORG27569 derivatives and the target compound utilize extended conformations to bridge transmembrane and extracellular regions. Functional studies indicate that unlike orthosteric ligands, these allosteric modulators exhibit probe dependence—their effects vary significantly depending on the bound orthosteric ligand. For example, ORG27569 enhances CP55940 binding affinity while simultaneously inhibiting G-protein activation, producing a unique "biased antagonism" profile. The simplified architecture of 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide may modulate such signaling bias differently, warranting experimental validation of its effects on β-arrestin recruitment versus G-protein signaling pathways [2] [8].

Table 3: Structural and Functional Comparison of CB1 Allosteric Modulators

ModulatorChemical ClassBinding RegionEffect on Orthosteric Agonist BindingEffect on G-protein SignalingKey Receptor Interactions
1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide (Target)Piperidine-4-carboxamidePredicted: TM1-2-3-6-7 interfaceUnknown (theoretically modulates)Unknown (theoretically modulates)Potential: π-stacking with Phe238; H-bond with Thr197/Ser203; salt bridge with Asp236
ORG27569Indole-2-carboxamideMembrane-embedded site (TM1-2-3-6-7)↑ CP55940 affinity↓ Efficacyπ-stacking (Phe238³·³⁶); Salt bridge (Asp236³·³²); Hydrophobic contacts
PSNCBAM-1BiphenylureaExtracellular vestibule↓ CP55940 binding↓ Maximal responseHydrogen bonding (ECL2/ECL3); Hydrophobic contacts
ZCZ011Pyrazine carboxamideIntracellular TM region↑ AEA/2-AG affinity↑ EfficacyHydrogen bonding (ICL2); Hydrophobic contacts

Compound Nomenclature Table

Properties

CAS Number

1153972-20-3

Product Name

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide

IUPAC Name

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

InChI

InChI=1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18)

InChI Key

MQCSPKJZWPNXBH-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)CCC2=CC=C(C=C2)N

Canonical SMILES

C1CN(CCC1C(=O)N)CCC2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.